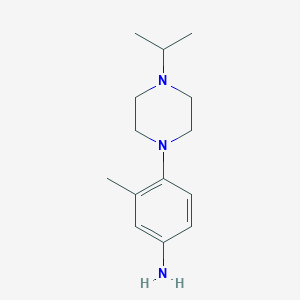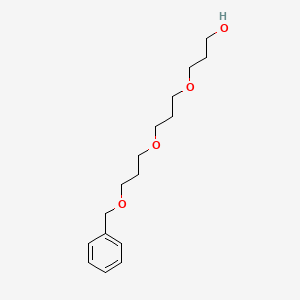![molecular formula C10H10ClNO5 B13847088 2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid](/img/structure/B13847088.png)
2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid is a synthetic organic compound with potential applications in various fields of science and industry. It is characterized by the presence of a chloroacetyl group, an amino group, and a dihydroxyphenyl group attached to an acetic acid backbone. This compound is of interest due to its unique chemical structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dihydroxybenzaldehyde and chloroacetyl chloride.
Formation of Intermediate: The 3,5-dihydroxybenzaldehyde is first reacted with chloroacetyl chloride in the presence of a base, such as pyridine, to form an intermediate compound.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Acetylation: Finally, the amino group is acetylated using acetic anhydride to yield the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The chloroacetyl group can be reduced to form corresponding alcohols or amines.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The dihydroxyphenyl group may contribute to antioxidant activity by scavenging free radicals. The overall biological effects depend on the specific interactions with cellular components and the resulting biochemical pathways activated.
類似化合物との比較
Similar Compounds
2-Amino-2-(3,5-dihydroxyphenyl)acetic acid: Lacks the chloroacetyl group, resulting in different chemical reactivity and biological activity.
2-[(2-Chloroacetyl)amino]acetic acid: Lacks the dihydroxyphenyl group, leading to different properties and applications.
Uniqueness
2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid is unique due to the combination of the chloroacetyl, amino, and dihydroxyphenyl groups in its structure. This unique combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C10H10ClNO5 |
|---|---|
分子量 |
259.64 g/mol |
IUPAC名 |
2-[(2-chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid |
InChI |
InChI=1S/C10H10ClNO5/c11-4-8(15)12-9(10(16)17)5-1-6(13)3-7(14)2-5/h1-3,9,13-14H,4H2,(H,12,15)(H,16,17) |
InChIキー |
VMQLGFWYLMOERQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1O)O)C(C(=O)O)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


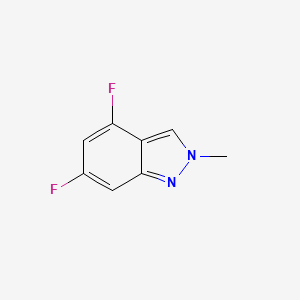
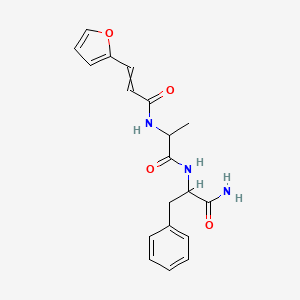
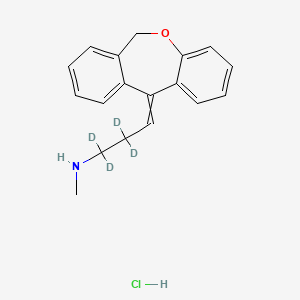

![(aS)-2-Chloro-a-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol](/img/structure/B13847031.png)
![(2S)-2-Methylbutanoic acid (1S,3S,7S,8S,8aR)-8-[2-[(2R)-3,6-dihydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3-hydroxy-7-methyl-1-naphthalenyl ester](/img/structure/B13847046.png)
![2a1'-Hydroxy-2'H,17'H-spiro[pyran-2,13'-[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13847051.png)

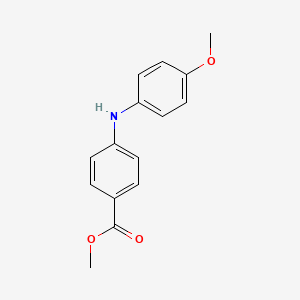
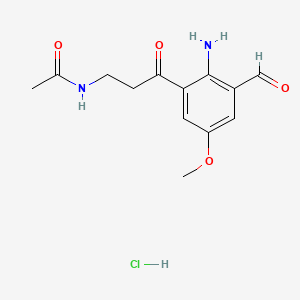
![(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4](/img/structure/B13847075.png)
